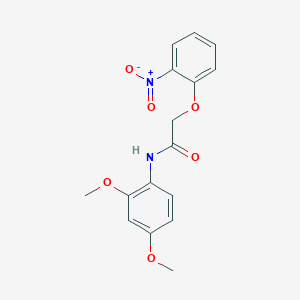

N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This section would discuss the significance and general applications of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide, emphasizing its relevance in synthetic organic chemistry and potential applications in materials science or pharmaceuticals. However, specific information on this compound is limited.

Synthesis Analysis

The synthesis of closely related compounds often involves catalytic processes or direct functionalization of precursor molecules. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes can selectively produce N-(4-hydroxyphenyl)acetamide in one pot, demonstrating a method that could be adapted for synthesizing similar acetamide compounds (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-(2-hydroxyphenyl)acetamides, typically employs spectroscopic techniques like IR, NMR, and X-ray crystallography to confirm the structure. The detailed structural confirmation of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one through IR, 1H-NMR, 13C-NMR, and mass spectroscopic data provides a basis for understanding the molecular structure of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Jarrahpour, Jalbout, & Rezaei, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of related acetamides indicate reactivity towards nitration, reduction, and carbonylation, providing insights into possible reactions N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide might undergo. Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides reveal the significance of intramolecular interactions, suggesting similar properties could be expected (Romero & Margarita, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be deduced from related compounds. For example, the study of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provides insights into crystalline structure and solvatochromic effects, which could be relevant for analyzing the physical properties of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Jansukra et al., 2021).

Wissenschaftliche Forschungsanwendungen

Bioactive Nitrosylated and Nitrated Derivatives

Research on nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers has shown that these compounds can be produced through microbial degradation and have bioactive properties. These compounds have been found to elicit changes in gene expression profiles in plants, indicating their potential in agricultural or environmental science research (Girel et al., 2022).

Anticancer and Anti-inflammatory Applications

A study on synthesized 2-(substituted phenoxy) acetamide derivatives highlighted their potential as anticancer, anti-inflammatory, and analgesic agents. This suggests that derivatives of phenoxy acetamide, including N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide, could be explored for therapeutic applications (Rani et al., 2014).

Hydrogen Bond Studies

Investigations into hydrogen-bonded complexes of formamide and acetamide with substituted phenols have contributed to our understanding of molecular interactions and could inform research into the properties of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Malathi et al., 2004).

Photocatalytic Degradation Studies

Research on photocatalytic degradation of organic compounds could be relevant to understanding the environmental behaviors and degradation pathways of compounds like N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Jallouli et al., 2017).

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-11-7-8-12(15(9-11)23-2)17-16(19)10-24-14-6-4-3-5-13(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIQXZKVTTXXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5748431 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)